![molecular formula C22H23N3O3 B2709177 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide CAS No. 2224469-46-7](/img/structure/B2709177.png)
1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide, also known as AZD9291 or osimertinib, is a third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).
作用機序
1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide irreversibly binds to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity and downstream signaling pathways (Cross et al., 2015). Unlike first-generation EGFR TKIs, which selectively target the activating EGFR mutations, 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide also targets the T790M mutation, which is associated with acquired resistance to first-generation EGFR TKIs.
Biochemical and Physiological Effects
1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide has been shown to induce apoptosis and cell cycle arrest in EGFR-mutant NSCLC cells, as well as inhibit tumor growth in xenograft models (Cross et al., 2015). In clinical trials, 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide has demonstrated favorable safety and tolerability profiles, with the most common adverse events being diarrhea, rash, and nausea (Mok et al., 2017).
実験室実験の利点と制限
1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for EGFR-mutant NSCLC cells, as well as its ability to target the T790M mutation. However, one limitation of 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide is its irreversible binding to EGFR, which may limit its use in combination with other targeted therapies.
将来の方向性
Several future directions for 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide research include the development of combination therapies, identification of biomarkers for patient selection, and investigation of its efficacy in other EGFR-mutant cancers, such as head and neck squamous cell carcinoma (Soria et al., 2018). Additionally, the optimization of dosing schedules and the investigation of mechanisms of acquired resistance to 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide are important areas of future research.
Conclusion
In conclusion, 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide is a third-generation irreversible EGFR TKI that has shown promising results in the treatment of EGFR-mutant NSCLC, including those with the T790M mutation. Its high potency and selectivity for EGFR-mutant NSCLC cells make it a valuable tool for lab experiments and clinical trials. Future research directions include the development of combination therapies and identification of biomarkers for patient selection.
合成法
The synthesis of 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide involves a series of chemical reactions starting from the commercially available 4-bromoaniline. The detailed synthesis method has been described in the literature (Cross et al., 2015). Briefly, 4-bromoaniline is first converted to 4-bromo-N-(3-chloro-4-fluorophenyl)benzamide, which is then reacted with 2-chloro-4,5-difluoroaniline to form the intermediate 4-bromo-N-(3-chloro-4-fluorophenyl)-2-chloro-4,5-difluorobenzamide. The final step involves the reaction of the intermediate with piperidine-4-carboxylic acid to produce 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide.
科学的研究の応用
1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide has been extensively studied in preclinical and clinical settings for the treatment of NSCLC. In preclinical studies, 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide has shown potent activity against EGFR-mutant NSCLC cells, including those with the T790M mutation, which is a common resistance mechanism to first-generation EGFR TKIs (Cross et al., 2015). In clinical trials, 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide has demonstrated high response rates and durable responses in patients with EGFR-mutant NSCLC, including those with the T790M mutation (Mok et al., 2017).
特性
IUPAC Name |
1-benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-20-11-14-25(20)19-8-4-7-18(15-19)23-21(27)16-9-12-24(13-10-16)22(28)17-5-2-1-3-6-17/h1-8,15-16H,9-14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIWOGIILNAZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)N3CCC3=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2709094.png)
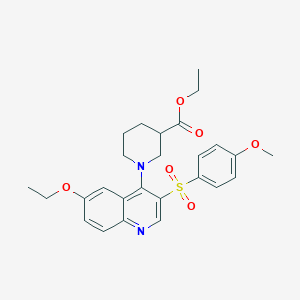
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2709098.png)
![2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2709099.png)
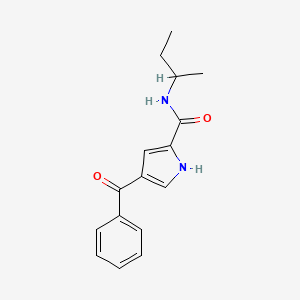
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide](/img/structure/B2709101.png)
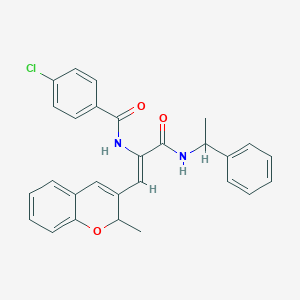
![N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2709104.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2709105.png)
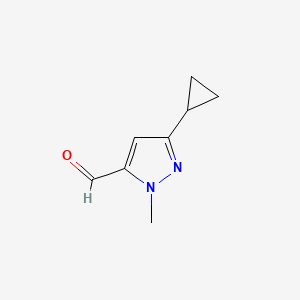
![(1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine;hydrochloride](/img/structure/B2709108.png)
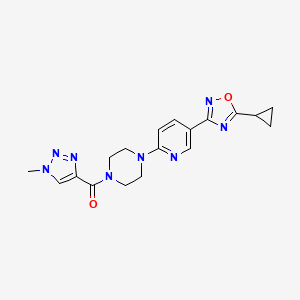
![3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2709113.png)
![(5-cyclopropylisoxazol-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2709116.png)